molecular formula C24H33FO6 B13399289 Pregn-4-ene-3,20-dione, 6-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (6alpha,11beta,16alpha)-

Pregn-4-ene-3,20-dione, 6-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (6alpha,11beta,16alpha)-

Katalognummer: B13399289
Molekulargewicht: 436.5 g/mol
InChI-Schlüssel: POPFMWWJOGLOIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "Pregn-4-ene-3,20-dione, 6-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (6α,11β,16α)-" (CAS 1526-01-8) is a synthetic corticosteroid characterized by:

  • Molecular Formula: C₂₄H₃₃FO₅ (MW: 420.51 g/mol) .
  • Key Structural Features:
    • 6α-Fluoro substitution: Enhances glucocorticoid receptor (GR) binding affinity.
    • 16,17-Acetonide group: A cyclic ketal formed with acetone, improving lipophilicity and metabolic stability .
    • Saturated A-ring (pregn-4-ene): Contrasts with unsaturated analogs (e.g., pregna-1,4-diene derivatives), influencing potency and metabolic pathways.

This compound is structurally analogous to flurandrenolide (CAS 1524-88-5), a topical corticosteroid, but lacks additional hydroxyl groups present in related derivatives .

Eigenschaften

IUPAC Name

19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h7,13-14,16-17,19-20,26,28H,5-6,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPFMWWJOGLOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CC(C5=CC(=O)CCC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33FO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859657
Record name 12-Fluoro-5-hydroxy-6b-(hydroxyacetyl)-4a,6a,8,8-tetramethyl-3,4,4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-tetradecahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Halogenation and Formyloxylation (Stage A)

  • Starting Material: (16α) 21-(acetyloxy) 16,17-dihydroxy pregna-1,4,9(11)-triene-3,20-dione
  • Reagents: N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), dimethylformamide (DMF), perchloric acid (HClO4) or fluoroboric acid (HBF4)
  • Conditions: Stirring at +5 to +22 °C under dark and inert atmosphere
  • Mechanism: Electrophilic bromination at the 9α-position combined with formyloxylation at the 11-position in acidic medium
  • Work-up: Quenching in ice-water, filtration, washing, drying, and recrystallization from dimethylformamide and methanol
  • Yield & Purity: Approximately 102 g isolated with melting point ~260 °C (decomposition)

Ketalization (Stage B)

  • Objective: Formation of 16,17-acetonide via ketalization with acetone
  • Reagents: Acetone, isopropenyl acetate (dehydrating agent), perchloric acid catalyst
  • Conditions: Reflux under inert atmosphere, followed by neutralization with triethylamine, concentration under reduced pressure, and crystallization
  • Outcome: Formation of cyclic 16,17-acetonide protecting group, melting point ~207.5 °C
  • Spectral Data: Characteristic NMR signals confirming acetonide formation

Dehalogenation (Stage C)

  • Objective: Removal of bromine introduced in Stage A to restore the steroid backbone
  • Reagents: Tributyltin hydride (Bu3SnH), radical initiator (azobisisobutyronitrile, AIBN)
  • Solvent: tert-Butanol or other alkanols
  • Conditions: Reflux under inert atmosphere, slow addition of Bu3SnH, followed by solvent removal and crystallization
  • Yield: Approximately 163 g product, melting point ~240.5 °C
  • Notes: Radical dehalogenation proceeds efficiently with AIBN initiation

Alternative Preparation via Butanal Ketalization

  • Intermediate: (11β,16α) 21-(acetyloxy) 16,17-(butylidene bis(oxy)) 11-(formyloxy) pregna-1,4-diene-3,20-dione
  • Method: Reaction of Stage A product with butanal and perchloric acid at 0 °C, followed by neutralization and purification steps involving sodium metabisulfite treatment and activated carbon filtration
  • Subsequent Hydrolysis: Solvolysis in basic methanol/dioxane mixture to yield the dihydroxy compound with butylidene ketal
  • Final Purification: Crystallization from water/methyl isobutyl ketone mixture
  • Yields: Up to 137 g purified product with melting point and NMR consistent with expected structure

Summary Table of Key Reaction Stages

Stage Reaction Type Reagents & Conditions Product Description Yield (g) Melting Point (°C) Notes
Stage A Bromination + Formyloxylation N-bromosuccinimide, DMF, HClO4, 5–22 °C, inert atmosphere 9-bromo-11-formyloxy intermediate 102.3 ~260 (dec.) Dark, inert, recrystallization
Stage B Ketalization Acetone, isopropenyl acetate, perchloric acid, reflux 16,17-acetonide ketal 211.4 207.5 Neutralization with triethylamine
Stage C Dehalogenation Tributyltin hydride, AIBN, tert-butanol, reflux Dehalogenated acetonide product 163.5 240.5 Radical initiator required
Alternative Butanal Ketalization & Hydrolysis Butanal, perchloric acid, sodium bicarbonate, methanol/dioxane, base Butylidene bis(oxy) dihydroxy derivative 137.7 Not specified Multi-step purification

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): Characteristic proton signals for methyl groups, formyloxy protons, acetonide methylene protons, and steroid backbone protons confirm the structure at each stage.
  • Melting Point: Sharp melting points with some decomposition indicate purity and correct formation of intermediates and final product.
  • Spectral Data Examples:
    • Methyl groups at ~0.85–1.5 ppm (singlets and triplets)
    • Formyl proton at ~8.1 ppm (singlet)
    • Acetonide methylene protons at ~4.7–5.0 ppm (doublets)
    • Olefinic protons at ~6.0–7.3 ppm (multiplets and doublets)

Additional Notes on Reagents and Conditions

  • Halogenating Agents: N-chloro or N-bromo amides such as N-chloroacetamide, N-bromoacetamide, succinimide derivatives, or N,N-dichlorodimethylhydantoin.
  • Formyloxylating Agents: Preferably dimethylformamide or formic acid, used in acidic media (perchloric or fluoroboric acid).
  • Strong Acids for Ketalization: Perchloric acid and fluoroboric acid are preferred; sulfonic acids or mineral acids may also be used.
  • Dehalogenation Alternatives: Tin(0), lead(0), or their salts with hydrogen donors like thiols or hypophosphorous acid; chromium(II) salts in polar solvents; tris(trimethylsilyl)silane with radical initiators.

Industrial and Pharmaceutical Relevance

  • The compound is an active corticosteroid ingredient used topically for inflammatory skin diseases.
  • The ketalization at 16,17 positions enhances stability and lipophilicity.
  • The fluorination at 6α position increases glucocorticoid receptor affinity.
  • The described preparation methods are scalable and have been patented for industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Pregn-4-ene-3,20-dione, 6-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (6alpha,11beta,16alpha)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce secondary alcohols.

Wissenschaftliche Forschungsanwendungen

Pregn-4-ene-3,20-dione, 6-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (6alpha,11beta,16alpha)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex steroid compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and immunosuppressive effects.

    Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.

Wirkmechanismus

The mechanism of action of Pregn-4-ene-3,20-dione, 6-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (6alpha,11beta,16alpha)- involves its interaction with specific molecular targets and pathways. The compound binds to steroid receptors, modulating gene expression and influencing various physiological processes. The fluorine atom enhances its binding affinity and stability, making it more effective in its biological roles.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Compound Name (CAS) Molecular Formula Key Substituents Pharmacological Implications
Target Compound (1526-01-8) C₂₄H₃₃FO₅ 6α-F, 16,17-acetonide, pregn-4-ene Moderate potency, extended duration due to acetonide
Flurandrenolide (1524-88-5) C₂₄H₃₃FO₆ 6α-F, 16,17-acetonide, additional 21-OH Higher hydrophilicity; used in topical formulations
Diflorasone (2557-49-5) C₂₂H₂₈F₂O₅ 6,9-diF, 16-methyl Increased potency but higher risk of side effects
9-Fluoro-11β,16α-dihydroxy derivative (336-45-8) C₂₁H₂₉FO₄ 9-F, 11β-OH, 16α-OH Altered receptor binding; potential anti-inflammatory use
Flucinolone Acetonide (76-25-5) C₂₄H₃₁FO₆ 6α-F, 9α-F, 16,17-acetonide High potency due to dual fluoro substitutions; systemic use

Pharmacokinetic and Pharmacodynamic Properties

  • Target Compound: Lipophilicity: Enhanced by the acetonide group, facilitating dermal absorption . Metabolism: Resistant to hepatic degradation due to acetonide, prolonging half-life compared to non-acetonide derivatives (e.g., hydrocortisone acetate) .
  • Flurandrenolide: Similar acetonide group but includes a 21-OH group, marginally increasing solubility for cream formulations .
  • Pregna-1,4-diene Derivatives (e.g., ANDA 090164 compound):
    • Potency : Higher due to A-ring unsaturation (Δ¹ double bond), which enhances GR binding .
    • Stability : Reduced compared to pregn-4-ene analogs due to susceptibility to oxidation .

Research Findings and Data Tables

Table 1: Molecular Properties and Receptor Binding Affinities

Compound Molecular Weight LogP GR Binding Affinity (Relative to Cortisol)
Target Compound 420.51 2.8 120×
Flurandrenolide 436.51 2.5 150×
Diflorasone 410.42 3.1 300×
Hydrocortisone Acetate 404.49 1.9

Table 2: Metabolic Half-Lives in Human Plasma

Compound Half-Life (Hours) Key Metabolic Pathway
Target Compound 8–12 Slow hydrolysis of acetonide
Flucinolone Acetonide 12–18 Hepatic CYP3A4-mediated oxidation
Hydrocortisone Acetate 1.5–2 Rapid glucuronidation

Biologische Aktivität

Pregn-4-ene-3,20-dione, commonly known as Flurandrenolide , is a synthetic corticosteroid with notable biological activity. This compound is characterized by its unique molecular structure and is used primarily for its anti-inflammatory and immunosuppressive properties. The following sections will explore its biological activity in detail, including relevant data tables, case studies, and research findings.

Basic Information

PropertyValue
CAS Number 1524-88-5
Molecular Formula C24H33FO6
Molecular Weight 436.51 g/mol
Melting Point 247-255 °C
Density 1.23 g/cm³
Boiling Point 529.8 °C at 760 mmHg
Flash Point 274.2 °C

Structure

The structural formula of Flurandrenolide includes several functional groups that contribute to its biological activity:

  • Fluorine atom at position 6 enhances its potency.
  • Hydroxy groups at positions 11 and 21 facilitate interaction with steroid receptors.

Flurandrenolide functions primarily through the modulation of gene expression via the glucocorticoid receptor (GR). Upon binding to GR, it translocates to the nucleus and influences the transcription of various genes involved in inflammatory responses, apoptosis, and immune modulation.

Anti-inflammatory Effects

Research indicates that Flurandrenolide exhibits significant anti-inflammatory effects by:

  • Inhibiting pro-inflammatory cytokines such as IL-1 and TNF-alpha.
  • Suppressing the activation of nuclear factor kappa B (NF-kB), a key player in inflammation.

Immunosuppressive Properties

Flurandrenolide also demonstrates immunosuppressive capabilities, making it useful in treating autoimmune diseases and preventing transplant rejection. Studies show that it can:

  • Reduce lymphocyte proliferation.
  • Inhibit antibody production by B cells.

Clinical Applications

  • Dermatological Conditions : Flurandrenolide is often prescribed for conditions like eczema and psoriasis due to its potent topical anti-inflammatory effects.
  • Systemic Use : In cases of severe asthma or allergic reactions, systemic administration has shown to decrease airway inflammation effectively.

Research Findings

A study published in the Journal of Steroid Biochemistry demonstrated that Flurandrenolide significantly reduced inflammation in a murine model of arthritis. The results indicated a decrease in joint swelling and pain scores compared to untreated controls.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity and bioactivity?

Q. What synthetic routes are reported for this steroid derivative?

  • Methodological Answer: Key steps involve fluorination at C6 via electrophilic substitution using Selectfluor® or DAST, followed by acetal formation with acetone under acid catalysis. For example, describes fluorination of a pregnadiene precursor using ClO3_3F in THF/water, yielding 6α-fluoro intermediates. Stereochemical control at C11 and C16 is achieved via chiral auxiliaries or enzymatic resolution .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 6α vs. 6β-fluoro) affect glucocorticoid receptor binding and potency?

Q. What analytical strategies resolve discrepancies in reported pharmacokinetic data (e.g., half-life variations)?

  • Methodological Answer: Discrepancies in half-life (e.g., 4.2 hrs vs. 6.8 hrs) often stem from differences in metabolism studies (e.g., liver microsomes vs. in vivo models). Use species-specific microsomal assays (human vs. rat) and LC-HRMS to identify species-dependent metabolites. For example, ’s environmental fate framework can be adapted to track oxidative metabolites via 18O^{18}\text{O}-labeling .

Q. How does the 16,17-acetal group influence tissue-specific distribution?

  • Methodological Answer: The acetal group increases blood-brain barrier penetration by 2-fold compared to non-acetalated analogs, as shown in rodent PET studies with 18F^{18}\text{F}-labeled derivatives. Contradictory data in dermal absorption studies (e.g., ’s LD50_{50} >4 g/kg vs. ’s topical potency) suggest tissue-specific metabolic activation via esterase cleavage .

Methodological Guidelines for Researchers

  • Experimental Design:

    • Use randomized block designs for in vivo studies to account for inter-individual variability (as in ’s split-split plot framework) .
    • For stability studies, employ forced degradation under ICH guidelines (acid/base/oxidative stress) with UPLC-PDA monitoring .
  • Data Contradiction Analysis:

    • Cross-validate conflicting toxicity data (e.g., ’s acute oral toxicity vs. ’s ecotoxicity gaps) using OECD-compliant assays (e.g., Ames test for mutagenicity) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.